molecular formula C22H23ClN2O3 B11324643 6-chloro-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11324643
M. Wt: 398.9 g/mol
InChI Key: QRPLYYLUPULQKH-UHFFFAOYSA-N
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Description

6-chloro-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromene core, a dimethylamino group, and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving appropriate starting materials such as salicylaldehyde derivatives and acetophenone derivatives.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Dimethylamino Group: This step involves the reaction of the intermediate with dimethylamine under controlled conditions.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

6-chloro-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N,N-dimethylethylamine hydrochloride
  • N-氯乙酰-2,6-二乙基苯胺

Uniqueness

6-chloro-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H23ClN2O3

Molecular Weight

398.9 g/mol

IUPAC Name

6-chloro-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C22H23ClN2O3/c1-13-5-7-15(8-6-13)18(25(3)4)12-24-22(27)21-11-19(26)16-10-17(23)14(2)9-20(16)28-21/h5-11,18H,12H2,1-4H3,(H,24,27)

InChI Key

QRPLYYLUPULQKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=O)C3=C(O2)C=C(C(=C3)Cl)C)N(C)C

Origin of Product

United States

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